![molecular formula C4H5N3O2 B7784541 CID 26385](/img/structure/B7784541.png)
CID 26385
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Description
CID 26385, also known as 4-Methyl-5-nitroimidazole, is a chemical compound with the molecular formula C4H5N3O2 . It is also known by other names such as 5-methyl-4-nitro-1H-imidazole . The compound is represented by the SMILES notation CC1=C(N=CN1)N+=O
.
Molecular Structure Analysis
The molecular structure of CID 26385 can be represented by the InChI KeyWSYOWIMKNNMEMZ-UHFFFAOYSA-N
. The compound has a molecular weight of 127.10 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving CID 26385 are not available, the study of similar compounds often involves the use of fragmentation spectra to reveal functionalities, motifs, scaffolds, and even natural product families .Physical And Chemical Properties Analysis
CID 26385 is a crystalline powder or powder . It has a molecular weight of 127.10 g/mol and a molecular formula of C4H5N3O2 . The compound is packaged in a glass bottle .Safety and Hazards
The safety data for CID 26385 indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use protective gloves/protective clothing/eye protection/face protection when handling this compound .
properties
IUPAC Name |
5-methyl-4-nitro-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-4(7(8)9)6-2-5-3/h2H,1H3,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYOWIMKNNMEMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 26385 |
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